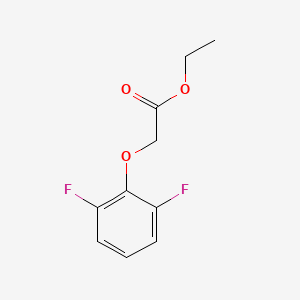

Ethyl 2-(2,6-difluoro-phenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,6-difluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-14-9(13)6-15-10-7(11)4-3-5-8(10)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTHKTRGGJZSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for Ethyl 2-(2,6-difluoro-phenoxy)acetate and Related Precursors

The construction of the aryloxyacetate framework, particularly with fluorine substituents on the aromatic ring, can be achieved through several established and reliable synthetic methodologies. These routes typically involve the formation of an ether linkage and an ester group, which can be assembled in different sequences.

Esterification Reactions in the Synthesis of Aryloxyacetates

Esterification is a fundamental reaction in the synthesis of aryloxyacetates. This transformation is typically accomplished by reacting an aryloxyacetic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, dehydrative coupling agents or other catalytic systems can be employed to facilitate the reaction under milder conditions. For the synthesis of compounds like this compound, the corresponding carboxylic acid, 2,6-Difluorophenoxyacetic acid, would be reacted with ethanol.

Modern esterification methods offer improvements in efficiency and substrate scope. For instance, surfactant-type Brønsted acid catalysts such as p-dodecylbenzenesulfonic acid (DBSA) have been shown to enable selective esterifications in water, avoiding the need for dehydrating agents or azeotropic water removal organic-chemistry.org. Another approach involves the use of a simple 2,2'-biphenol-derived phosphoric acid catalyst, which promotes dehydrative esterification between carboxylic acids and alcohols in toluene at elevated temperatures, also without the need to remove water organic-chemistry.org. The use of sulfuryl fluoride (SO₂F₂) has also been reported as an efficient mediator for the dehydrative coupling of carboxylic acids and alcohols at room temperature organic-chemistry.org.

| Catalyst/Reagent System | Alcohol | Solvent | Conditions | Key Advantage |

| p-dodecylbenzenesulfonic acid (DBSA) | Various | Water | N/A | Enables reaction in aqueous media organic-chemistry.org. |

| 2,2'-biphenol-derived phosphoric acid | Primary or Secondary | Toluene | 100 °C | No water removal required organic-chemistry.org. |

| Sulfuryl Fluoride (SO₂F₂) | Various | N/A | Room Temp | High efficiency under mild conditions organic-chemistry.org. |

| Magnesium Chloride / Dialkyl Dicarbonate | Various | Corresponding Alcohol | N/A | Excellent yields via a carboxylic anhydride intermediate organic-chemistry.org. |

Hydrolysis of this compound to 2,6-Difluorophenoxyacetic Acid

The hydrolysis of esters to their corresponding carboxylic acids is a crucial deprotection step in organic synthesis. For this compound, this transformation yields 2,6-Difluorophenoxyacetic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

To enhance reaction rates and yields, modern techniques such as microwave irradiation have been applied. It has been demonstrated that methyl aryloxyacetates can be rapidly hydrolyzed under microwave irradiation conditions . In a one-pot synthesis of aryloxyacetic acids, after the initial etherification step, the addition of a sodium hydroxide solution and subsequent microwave irradiation for a short period (e.g., 3 minutes) can lead to the desired acid in good to excellent yields .

| Substrate | Reagent | Conditions | Duration | Outcome |

| Methyl aryloxyacetate | NaOH/H₂O | Microwave Irradiation | 3 min | Rapid hydrolysis to aryloxyacetic acid . |

| This compound | NaOH/H₂O | Conventional Heating | Varies | Hydrolysis to 2,6-Difluorophenoxyacetic Acid |

Etherification Approaches from Phenols and Halogenated Acetates (e.g., 2,6-Difluorophenol with Ethyl Chloroacetate)

The Williamson ether synthesis is a cornerstone method for preparing aryloxyacetates. This reaction involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-haloacetate. To synthesize this compound, 2,6-difluorophenol is reacted with ethyl chloroacetate or ethyl bromoacetate.

The reaction is typically performed in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile google.com. The use of phase-transfer catalysts, such as polyethylene glycol (PEG-600), can efficiently catalyze this solid-liquid diphase reaction, enhancing the ion exchange between the inorganic salt and the organic solution . The addition of potassium iodide can also improve the yield, as it can participate in a Finkelstein reaction with the chloroacetate to form the more reactive iodoacetate in situ . Microwave irradiation has also been shown to significantly reduce reaction times for this etherification step to as little as four minutes .

| Phenol | Haloacetate | Base | Solvent | Catalyst/Additive | Conditions |

| 2,6-Difluorophenol | Ethyl Chloroacetate | K₂CO₃ | DMF | PEG-600, KI | Microwave, 4 min |

| Substituted Phenol | Monochloroacetic acid salt | NaH (to form phenoxide) | THF (for phenoxide formation), then DMSO | None | N/A google.com |

Advanced Fluorination Strategies in Difluorophenoxyacetate Synthesis

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Advanced fluorination strategies are critical for the synthesis of complex fluorinated molecules, including precursors to difluorophenoxyacetates.

Late-Stage Difluoromethylation Techniques for Aryl-CF₂H Systems

Late-stage functionalization, the introduction of a functional group at a late step in a synthetic sequence, is a powerful strategy in medicinal chemistry. Late-stage difluoromethylation allows for the direct installation of the valuable -CF₂H group onto complex aromatic systems. This group can act as a lipophilic hydrogen bond donor and a bioisostere for thiol or alcohol groups princeton.edu.

Recent advances have focused on metal-catalyzed cross-coupling reactions. Metallaphotoredox catalysis, which merges photoredox and transition metal catalysis, has emerged as a powerful tool. One such method enables the difluoromethylation of aryl bromides using bromodifluoromethane (CF₂HBr) as the -CF₂H source princeton.edu. This process involves a dual nickel/photoredox catalytic platform where a silyl radical abstracts the bromine atom from CF₂HBr to generate the difluoromethyl radical princeton.edu. Palladium-catalyzed cross-coupling of aryl chlorides and bromides with (difluoromethyl)trimethylsilane (TMSCF₂H) is another effective method for forming difluoromethylated arenes acs.org.

| Aryl Halide | CF₂H Source | Catalytic System | Key Features |

| Aryl Bromides | CF₂HBr | Dual Nickel/Photoredox | Mild conditions, broad scope princeton.edu. |

| Aryl Chlorides/Bromides | TMSCF₂H | Pd(dba)₂/BrettPhos or Pd(PᵗBu₃)₂ | Provides good yields of difluoromethylated arenes acs.org. |

| Aryl Zinc Reagents | 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole | Ni(acac)₂·H₂O | Utilizes redox active difluoromethylating agent researchgate.net. |

Introduction of Fluorine Atoms via Novel Reagents and Catalytic Systems

The development of novel fluorinating reagents and catalytic systems has expanded the toolkit for synthesizing organofluorine compounds. These methods allow for the selective incorporation of fluorine under various conditions.

Electrophilic fluorinating agents are widely used. Selectfluor, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a versatile and stable reagent that serves as a source of electrophilic fluorine ("F⁺") mdpi.com. It is compatible with a broad range of functional groups and has been used in numerous catalytic systems, including those based on transition metals (e.g., AgNO₃, Rh(II)) and organocatalysts mdpi.com. Another common electrophilic reagent is N-fluorobenzenesulfonimide (NFSI).

Recently, sulfur-based organofluorine reagents have gained prominence. For example, N‐tosyl‐4‐chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) has been developed as a novel deoxyfluorination reagent researchgate.net. The combination of sulfur and fluorine chemistry has led to a variety of bench-stable reagents for fluorination and fluoroalkylation sioc.ac.cn. Additionally, novel catalytic processes are being developed, such as a copper-catalyzed reaction that converts epoxides into valuable fluorinated oxetanes by stabilizing a difluorocarbene intermediate azolifesciences.com.

| Reagent | Reagent Type | Catalytic System Examples | Application |

| Selectfluor | Electrophilic | AgNO₃, Rh(II) complexes, Organocatalysts | Site-selective fluorination of diverse organic frameworks mdpi.com. |

| N-fluorobenzenesulfonimide (NFSI) | Electrophilic | Transition metals, Photocatalysts | Electrophilic fluorination mdpi.com. |

| SulfoxFluor | Deoxyfluorination | N/A | Conversion of alcohols to alkyl fluorides researchgate.net. |

| Difluoroalkyl N-heteroalkyl sulfones | Radical Precursor | Iron catalysis | Radical difluoroalkylation of lithium arylborates sioc.ac.cn. |

This compound as a Chemical Intermediate

The structure of this compound, featuring a reactive ethyl ester and a difluorinated aromatic ring, positions it as a versatile intermediate for further chemical modifications. The ester group can undergo hydrolysis, amidation, or reduction, while the aromatic ring can potentially be subject to further substitution reactions, although the strong electron-withdrawing nature of the fluorine atoms makes this challenging.

The 2,6-difluorophenoxy moiety is a recognized component in the design of bioactive molecules. For instance, this structural unit has been incorporated into various compounds developed as caspase inhibitors, which are of interest in the study of apoptosis. nih.govwright.edu While direct synthesis pathways originating from this compound are not explicitly detailed in broad literature, it stands as a logical precursor for creating derivatives.

By modifying the ethyl acetate (B1210297) portion of the molecule, a variety of functional groups can be introduced. For example, hydrolysis of the ester would yield 2-(2,6-difluoro-phenoxy)acetic acid, which can then be coupled with various amines to form a library of amide derivatives. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships.

Table 1: Potential Transformations of this compound

| Transformation | Reagents | Product Type |

|---|---|---|

| Hydrolysis | Aqueous acid or base (e.g., HCl, NaOH) | Carboxylic Acid |

| Amidation | Amine (R-NH2), coupling agent | Amide |

| Reduction | Reducing agent (e.g., LiAlH4) | Primary Alcohol |

This table represents standard chemical transformations that the ethyl ester functional group can undergo.

The incorporation of fluorine into organic molecules is a widely used strategy to enhance the properties of pharmaceuticals, agrochemicals, and materials. researchgate.net The 2,6-difluorophenoxy group can be considered a valuable building block for imparting desirable characteristics such as increased lipophilicity and binding affinity. The strategic placement of two fluorine atoms ortho to the ether linkage can also influence the conformation of the molecule by restricting rotation around the aryl-oxygen bond.

While specific examples detailing the use of this compound to construct large, complex architectures are not prominent in general chemical literature, related structures have been utilized. For example, the 2,6-difluorophenoxy group has been attached to other core structures, such as in 9-[(2,6-difluorophenoxy)carbonyl]-10-methylacridinium triflate, to modulate their chemical properties. rsc.org This suggests that this compound could serve as a key intermediate for introducing this fluorinated moiety into a larger molecular framework. The synthesis would likely involve the initial preparation of the 2-(2,6-difluoro-phenoxy)acetic acid or its corresponding acyl chloride, which is then coupled with another complex molecular fragment.

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Investigations of Ethyl 2-(2,6-difluoro-phenoxy)acetate and its Derivatives

Spectroscopy is a cornerstone for the structural analysis of organic molecules. Techniques such as NMR, FTIR, UV-Vis, and mass spectrometry each offer unique insights into the molecular structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are all critical.

While specific data for the title compound is scarce, the analysis of related difluoroacetate (B1230586) esters demonstrates the utility of NMR. For instance, the spectral data for ethyl 2,2-difluoro-7-(tosyloxy)heptanoate confirms its structural features. sigmaaldrich.com In its ¹H NMR spectrum, the quartet at 4.25 ppm corresponds to the -OCH₂- protons of the ethyl group, and the triplet at 1.29 ppm represents the terminal -CH₃ group. sigmaaldrich.com The ¹³C NMR spectrum shows the carbonyl carbon of the ester at 164.15 ppm, which appears as a triplet due to coupling with the adjacent fluorine atoms. sigmaaldrich.com The ¹⁹F NMR provides a distinct signal for the two fluorine atoms, typically observed as a triplet. sigmaaldrich.com

Similarly, detailed NMR data is available for other derivatives like ethyl 2,2-difluoro-6-phenylhexanoate, further illustrating the patterns expected for this class of compounds. sigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Related Difluoroacetate Derivative Compound: ethyl 2,2-difluoro-7-(tosyloxy)heptanoate in CDCl₃

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ester -OCH₂CH₃ | 4.25 (q) | 62.80 |

| Ester -OCH₂CH₃ | 1.29 (t) | 13.88 |

| C=O | - | 164.15 (t) |

| CF₂ | - | 116.10 (t) |

| Aromatic C-H | 7.72 (d), 7.30 (d) | 129.88, 127.79 |

| Aromatic C-S/C-C | - | 144.86, 133.00 |

| Aliphatic CH₂ | 3.96 (t), 2.03–1.87 (m), 1.65–1.55 (m), 1.41–1.35 (m) | 70.11, 34.14 (t), 28.44, 24.85, 20.82 (t) |

| Tosyl-CH₃ | 2.39 (s) | 21.52 |

Data sourced from The Royal Society of Chemistry. sigmaaldrich.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. For this compound, key absorptions would be expected for the C=O bond of the ester, the C-O ether linkage, and the C-F bonds.

In related compounds like ethyl 2,2-difluoro-7-(tosyloxy)heptanoate, a strong absorption band for the ester carbonyl (C=O) stretch is observed around 1766 cm⁻¹. sigmaaldrich.com The C-F bonds typically exhibit strong absorptions in the 1100-1300 cm⁻¹ region. sigmaaldrich.com The presence of an aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching above 3000 cm⁻¹.

Table 2: Key FTIR Absorption Bands for a Representative Difluoroacetate Derivative Compound: ethyl 2,2-difluoro-7-(tosyloxy)heptanoate (neat)

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aliphatic) | 2942, 2874 |

| C=O stretch (ester) | 1766 |

| S=O stretch (sulfonyl) | 1359 |

| C-F stretch | 1177 |

Data sourced from The Royal Society of Chemistry. sigmaaldrich.com and other general spectroscopic resources.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like aromatic rings. The phenoxy group in this compound contains a benzene (B151609) ring, which is expected to absorb UV radiation. The substitution pattern on the ring, including the fluorine atoms and the ether linkage, will influence the exact wavelengths of maximum absorbance (λ_max). Typically, substituted benzenes show primary and secondary absorption bands related to π→π* transitions. Although a fundamental technique, specific UV-Vis spectral data for this compound or its immediate derivatives are not detailed in the surveyed literature.

Mass spectrometry is a destructive technique that ionizes a molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.

For ethyl 2,2-difluoro-7-(tosyloxy)heptanoate, HRMS analysis (ESI-FT) shows the [M+Na]⁺ adduct at m/z 387.1045, which corresponds to the calculated value of 387.1048 for the formula C₁₆H₂₂F₂NaO₅S. sigmaaldrich.com This confirms the elemental composition of the molecule. sigmaaldrich.com The fragmentation pattern would typically involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or cleavage at the ether linkage.

Table 3: High-Resolution Mass Spectrometry Data for a Related Derivative Compound: ethyl 2,2-difluoro-7-(tosyloxy)heptanoate

| Ion Type | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₆H₂₂F₂NaO₅S]⁺ ([M+Na]⁺) | 387.1048 | 387.1045 |

Data sourced from The Royal Society of Chemistry. sigmaaldrich.com

Crystallographic Analysis and Solid-State Structural Studies

While spectroscopic methods reveal the structure in solution or gas phase, X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself is not reported in the searched databases, data for the closely related positional isomer, Ethyl 2-(2,4-difluoro-phenyl)acetate, is available and provides significant insight. chemicalbook.com

The study of Ethyl 2-(2,4-difluoro-phenyl)acetate revealed a monoclinic crystal system with space group P 1 21/c 1. chemicalbook.com The analysis confirmed the molecular connectivity and provided precise bond lengths and angles. chemicalbook.com A key finding was the dihedral angle of 113.4º between the plane of the phenyl ring and the attached acetyl group. chemicalbook.com Such studies are crucial for understanding the preferred conformation of the molecule in the solid state and how molecules pack together, which is influenced by intermolecular forces. chemicalbook.com General studies on phenoxyacetic acid derivatives also highlight how X-ray data can be correlated with theoretical calculations to understand conformational preferences. thegoodscentscompany.com

Table 4: Crystallographic Data for a Phenylacetate Derivative Compound: Ethyl 2-(2,4-difluoro-phenyl)acetate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀F₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 13.226(6) |

| b (Å) | 5.370(3) |

| c (Å) | 13.626(6) |

| α (°) | 90 |

| β (°) | 95.73(3) |

| γ (°) | 90 |

| Volume (ų) | 952.6(7) |

| Z | 4 |

Data sourced from International Journal of ChemTech Research. chemicalbook.com

Analysis of Crystal Packing Motifs and Supramolecular Synthons

Information regarding the specific crystal packing motifs and the identification of supramolecular synthons for Ethyl 2-(2,6-difluorophenoxy)acetate is not available in the reviewed scientific literature. This analysis requires crystallographic data that has not been publicly reported.

Intermolecular Interactions: Hydrogen Bonding (C–H···O, O–H···O, C–H···F, N–H···O) and π-π Interactions

A definitive analysis of the intermolecular interactions present in the crystal lattice of Ethyl 2-(2,6-difluorophenoxy)acetate cannot be provided without experimental crystallographic data. While one could hypothesize the potential for C–H···O and C–H···F hydrogen bonds due to the presence of the ethyl acetate (B1210297) and difluorophenyl groups, the existence, geometry, and significance of these, or any π-π stacking interactions, have not been experimentally verified.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

A Hirshfeld surface analysis, which is a method used to visualize and quantify intermolecular interactions within a crystal, has not been performed for this compound, as no corresponding crystallographic information file (CIF) is available in the public domain. This analysis provides a quantitative breakdown of the different types of intermolecular contacts, and such data is crucial for a complete understanding of the crystal packing.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to model and analyze molecular behavior. For Ethyl 2-(2,6-difluoro-phenoxy)acetate, these investigations reveal fundamental details about its electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the geometry of molecules. For this compound, DFT calculations, often performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the most stable three-dimensional conformation (optimized geometry).

Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. scispace.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be located primarily on the electron-rich phenoxy ring, while the LUMO would likely be distributed across the carbonyl group of the acetate (B1210297) moiety.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

Note: The values presented in this table are hypothetical and serve to illustrate the typical output of a DFT calculation. They are based on analyses of structurally similar molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is generated from DFT calculations and is invaluable for predicting how a molecule will interact with other charged species, such as biological receptors or chemical reagents. nih.gov

The MEP map uses a color scale to denote different regions of electrostatic potential.

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the highly electronegative carbonyl oxygen, the ether oxygen, and the two fluorine atoms.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These areas would be found around the hydrogen atoms of the ethyl group and the phenyl ring.

Green: Represents regions of neutral or near-zero potential.

This visualization provides a clear and intuitive guide to the molecule's reactive sites.

The investigation of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in modern technologies like telecommunications, optical computing, and data storage. Computational methods, particularly DFT, are used to predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).

A high hyperpolarizability value suggests a significant NLO response. This property often arises in molecules with strong electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. While this compound does not possess a classic donor-acceptor structure, the presence of the polarizable phenyl ring and electronegative atoms makes the assessment of its NLO properties a standard part of a thorough computational analysis.

Table 2: Hypothetical Calculated NLO Properties for this compound

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 25 x 10-24 esu |

| First Hyperpolarizability (β) | 15 x 10-30 esu |

Note: The values in this table are representative and for illustrative purposes only.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful in silico techniques used to predict how a small molecule (a ligand) binds to a macromolecular target, typically a protein or enzyme.

Molecular docking simulations are performed to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. This process involves computationally placing the ligand in various positions and conformations within the binding pocket and scoring each pose based on a force field that estimates the interaction energy. researchgate.net

For this compound, a docking study would first require the selection of a relevant biological target. Based on the activities of similar phenoxyacetate (B1228835) structures, potential targets could include enzymes like acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases, or other enzymes involved in metabolic pathways.

The simulation results would provide:

Binding Affinity: A numerical score, typically in kcal/mol, that estimates the strength of the interaction. A more negative value indicates a stronger, more favorable binding.

Binding Pose: The predicted 3D orientation of the compound within the active site.

Key Interactions: A detailed map of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex. For instance, the carbonyl oxygen of the acetate group could act as a hydrogen bond acceptor, while the difluorophenyl ring could engage in hydrophobic or π-stacking interactions with amino acid residues in the binding pocket.

These predictions are instrumental in rational drug design, helping to prioritize compounds for synthesis and biological testing.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

| Parameter | Result |

| Target Enzyme | Acetylcholinesterase (AChE) |

| Binding Affinity | -7.5 kcal/mol |

| Key Interacting Residues | Trp84, Tyr121, Phe330 |

| Types of Interactions | Hydrogen bond with Tyr121 (via carbonyl oxygen); Hydrophobic interactions with Trp84; π-π stacking with Phe330. |

Note: This table presents a hypothetical docking scenario for illustrative purposes. The target and results are not based on experimental data for this specific compound.

Conformational Analysis and Energetic Landscapes

The most significant conformational freedom arises from the rotation around the C(aryl)-O and O-C(acetyl) bonds. The dihedral angles associated with these rotations define the relative orientation of the 2,6-difluorophenyl ring and the ethyl acetate moiety. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) as a function of these dihedral angles.

Key Torsional Angles in Ethyl 2-(2,6-difluorophenoxy)acetate:

| Dihedral Angle | Description | Expected Influence on Conformation |

| C1-C2-O-C3 | Defines the orientation of the phenoxy group relative to the acetyl group. | Steric hindrance between the ortho-fluorine atoms and the acetyl group will likely favor a non-planar arrangement. |

| C2-O-C3-C4 | Governs the planarity of the ether linkage with the carbonyl group. | Electronic effects such as hyperconjugation may influence the preference for specific rotational isomers. |

| O-C3-C4-O5 | Relates to the orientation of the ethyl ester group. | The relative orientation of the carbonyl and the ethoxy group can exist in different conformations, such as syn and anti. |

This table represents a theoretical framework for the conformational analysis of Ethyl 2-(2,6-difluorophenoxy)acetate. The actual energetic barriers and stable conformers would require specific quantum chemical calculations.

Studies on related fluorinated aromatic compounds have shown that the presence of fluorine atoms can significantly influence conformational preferences. For instance, computational studies on fluorinated phenylethylamines have revealed how fluorine substitution near a flexible side chain impacts the conformational landscape through a combination of steric repulsion and non-covalent interactions. nih.gov A similar approach for Ethyl 2-(2,6-difluorophenoxy)acetate would involve systematically rotating the key dihedral angles and calculating the single-point energies at each step to identify the global and local minima on the potential energy surface. The resulting energetic landscape would reveal the most stable conformations and the energy barriers for interconversion between them.

Non-Covalent Interaction (NCI-RDG) and Electron Localization Function (ELF) Studies

Non-Covalent Interaction (NCI-RDG) Analysis:

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecules. nih.govfrontiersin.org The NCI-RDG (Reduced Density Gradient) method is a powerful computational tool for visualizing and characterizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. rsc.org This analysis is based on the electron density (ρ) and its derivatives.

For Ethyl 2-(2,6-difluorophenoxy)acetate, an NCI-RDG analysis would be expected to reveal several key interactions:

Intramolecular Hydrogen Bonding: Potential weak C-H···O and C-H···F hydrogen bonds could exist between the ethyl group and the oxygen or fluorine atoms of the phenoxyacetate moiety. These interactions, though weak, can contribute to the stabilization of specific conformers.

Steric Repulsion: The analysis would clearly visualize the steric repulsion between the ortho-fluorine atoms and the adjacent acetate group, which would appear as distinct regions in the NCI plot.

In a study on a monohydrated cluster of ortho-fluorinated 2-phenylethylamine, NCI analysis was successfully used to identify and assess attractive and repulsive interactions, including O-H···N, N-H···π, C-H···O, and C-H···F hydrogen bonds, which were crucial for stabilizing the cluster's structure. nih.gov A similar analysis on Ethyl 2-(2,6-difluorophenoxy)acetate would provide a detailed map of the non-covalent forces governing its molecular shape.

Electron Localization Function (ELF) Studies:

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize the localization of electrons in a molecule. cam.ac.ukwikipedia.org It provides a chemically intuitive picture of chemical bonds, lone pairs, and atomic shells. wikipedia.org The ELF is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org

An ELF analysis of Ethyl 2-(2,6-difluorophenoxy)acetate would allow for a detailed description of its electronic structure:

Covalent Bonds: High ELF values would be observed in the regions of covalent bonds (C-C, C-H, C-O, C-F), indicating a high degree of electron localization, characteristic of shared electron pairs.

Lone Pairs: The oxygen atoms of the ether and ester functionalities, as well as the fluorine atoms, possess lone pairs of electrons. The ELF would depict these as distinct basins of high localization, providing insight into their spatial orientation.

Core and Valence Electrons: The analysis would clearly distinguish between the core electrons of the carbon, oxygen, and fluorine atoms and the valence electrons involved in bonding and lone pairs. wikipedia.org

By examining the topology of the ELF basins, one can gain a deeper understanding of the nature of the chemical bonds and the distribution of electron density within the molecule. For instance, the polarity of the C-F and C=O bonds would be reflected in the shape and position of the corresponding ELF basins.

Biological Activities and Proposed Mechanistic Pathways Research Oriented

General Biological Relevance of Phenoxyacetic Acid Analogues in Medicinal Chemistry

The phenoxyacetic acid scaffold is a core structural component in a variety of compounds with significant pharmacological activities. nih.gov This chemical motif is recognized for its presence in numerous drug classes, including anti-inflammatory agents, antibacterial and antifungal compounds, anticonvulsants, and antihypertensives. nih.gov The versatility of the phenoxyacetic acid structure allows for diverse chemical modifications, leading to a wide spectrum of biological effects. For instance, derivatives of phenoxyacetic acid are utilized in the synthesis of pharmaceuticals, pesticides, fungicides, and dyes. sigmaaldrich.com The ease of synthesis and the wide-ranging potential for pharmacological activity make phenoxyacetic acid derivatives a continuing subject of interest in medicinal chemistry. nih.gov

Investigational Biological Activities Related to Ethyl 2-(2,6-difluoro-phenoxy)acetate Derivatives

Direct research on the biological activities of this compound is scarce. However, studies on closely related phenoxyacetic acid derivatives provide a framework for potential areas of investigation for this specific compound.

Enzyme Inhibition Studies and Mechanistic Insights (e.g., Cyclooxygenase Activity)

Phenoxyacetic acid derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

Research on various phenoxyacetic acid derivatives has demonstrated their potential to act as selective COX-2 inhibitors. mdpi.comresearchgate.net For example, certain synthesized phenoxyacetic acid derivatives have shown significant COX-2 inhibition with IC50 values in the nanomolar range. researchgate.net Molecular docking studies have provided insights into the binding mechanisms, suggesting that the phenoxyacetic acid moiety can interact with key amino acid residues in the active site of the COX-2 enzyme. mdpi.com While no specific data exists for this compound, its structural similarity to other COX-inhibiting phenoxyacetic acids suggests that it could be a candidate for similar enzymatic inhibition studies.

Receptor Modulation and Signaling Pathway Research (e.g., EP2 agonists, TRPV1 antagonists, BET bromodomain inhibitors)

The phenoxyacetic acid scaffold has been incorporated into molecules targeting various receptors and signaling pathways. For instance, derivatives have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain perception.

While there is no direct evidence of this compound acting on these specific targets, the broader family of related compounds has shown activity. For example, some halogenated phenyl acetamide (B32628) and propanamide analogs have been identified as potent TRPV1 antagonists. Although structurally distinct, this highlights the potential for phenoxy-containing compounds to modulate this receptor.

Furthermore, the bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic readers, have been targeted by molecules containing a phenoxy group. However, the reported inhibitors are complex structures and not simple phenoxyacetic acid derivatives.

Research into the potential of this compound to modulate these or other receptor systems would be a novel area of investigation.

Anti-inflammatory Research

The anti-inflammatory potential of phenoxyacetic acid derivatives is a well-established area of research, primarily linked to their ability to inhibit COX enzymes. nih.gov In vivo studies on various phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory effects in models such as carrageenan-induced paw edema in rats. mdpi.comresearchgate.net These studies often measure reductions in paw thickness and weight, as well as levels of pro-inflammatory markers like TNF-α and PGE-2. mdpi.comresearchgate.net

Given the known anti-inflammatory properties of the phenoxyacetic acid class, it is plausible that this compound could exhibit similar activities. However, without direct experimental evidence, this remains speculative. Future research would be necessary to evaluate its efficacy in in vitro and in vivo models of inflammation.

Anticancer Research: Cytotoxic Effects and Apoptosis Induction in Cell Lines

Phenoxyacetic acid and its derivatives have been explored for their potential as anticancer agents. nih.gov Studies have reported on the cytotoxic activity of various derivatives against different cancer cell lines. nih.gov For example, some compounds have demonstrated high cytotoxic activity against breast cancer cells. nih.gov

A structurally related but distinct compound, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (B1210297) (C2F), has been shown to inhibit the proliferation of colorectal cancer (CRC) cells and promote apoptosis. nih.govresearchgate.net This compound was found to inhibit the phosphorylation of STAT3 and block its nuclear translocation, thereby inhibiting malignant biological behaviors of CRC cells. nih.govresearchgate.net While C2F is not a direct derivative of phenoxyacetic acid, this research highlights the potential of difluoroacetate (B1230586) esters in anticancer research.

The investigation of this compound for cytotoxic and pro-apoptotic effects on various cancer cell lines could be a valuable avenue for future research.

Antimicrobial Research: Antifungal and Antibacterial Properties

The phenoxyacetic acid moiety is present in compounds with documented antibacterial and antifungal activities. nih.gov Ethyl acetate extracts of various natural products containing diverse chemical structures have shown antimicrobial properties. For instance, ethyl acetate extracts from certain fungi and plants have demonstrated activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. nih.govnih.gov

Specifically, some studies have shown that ethyl acetate extracts can inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov Antifungal activity against species like Aspergillus flavus has also been reported. nih.gov

While these findings relate to complex extracts rather than a single compound, they underscore the potential for ethyl acetate-containing molecules and phenoxy derivatives to possess antimicrobial properties. Direct testing of this compound against a panel of bacterial and fungal pathogens is required to determine its specific activity in this area.

Antiviral Activity Research (e.g., HIV-1 Capsid Binders, SARS-CoV-2)

While direct antiviral studies on this compound are not extensively published, research into structurally related compounds, such as phenoxyacetate (B1228835) and phenoxyacetamide derivatives, suggests potential avenues for antiviral activity.

HIV-1 Capsid Binders: The HIV-1 capsid is a critical target for antiviral drug development due to its essential roles in the viral life cycle. nih.gov Research into novel phenylalanine derivatives as HIV-1 capsid protein inhibitors has shown that slight modifications to the chemical structure can significantly impact antiviral activity. nih.gov For instance, certain phenylalanine derivatives have demonstrated moderate to exceptional anti-HIV-1 activity in MT-4 cells. nih.gov Although this compound is not a phenylalanine derivative, the exploration of various small molecules that can bind to the HIV-1 capsid suggests that the phenoxyacetate scaffold could be a starting point for designing new inhibitors. The HIV-1 capsid has emerged as a promising drug target because of its highly conserved sequence and its crucial role in viral replication and infection. researchgate.net

SARS-CoV-2 Main Protease (Mpro) Inhibition: In the context of SARS-CoV-2, the main protease (Mpro) is a key enzyme for viral replication. nih.gov In-silico studies have identified 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov These computational studies used structure-based pharmacophore modeling to screen and identify ligands with good binding affinity to the Mpro active site. nih.govnih.gov The findings indicated that 2-phenoxyacetamide derivatives could serve as lead compounds for the development of SARS-CoV-2 Mpro inhibitors. nih.govnih.gov This suggests that the phenoxy moiety, a core feature of this compound, is of interest in the design of potential SARS-CoV-2 antivirals.

Below is a table summarizing the findings on related compounds:

| Compound Class | Virus Target | Proposed Mechanism | Research Type | Key Findings |

| Phenylalanine Derivatives | HIV-1 | Capsid Inhibition | In-vitro | Moderate to exceptional anti-HIV-1 activity observed in cell cultures. nih.gov |

| 2-Phenoxyacetamide Derivatives | SARS-CoV-2 | Main Protease (Mpro) Inhibition | In-silico | Identified as potential lead compounds for Mpro inhibitors based on computational screening. nih.govnih.gov |

Tubulin Polymerization Inhibition and Microtubule-Targeting Research

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including mitosis, and are a major target for anticancer drugs. nih.govnih.gov The inhibition of tubulin polymerization is a key mechanism for many anticancer agents. nih.govmdpi.com

Research into a library of phenoxy pyridine (B92270) and phenyl sulfanyl (B85325) pyridine derivatives has revealed their potential as microtubule inhibitors with promising anticancer activity. nih.gov Some of these compounds were found to decrease cancer cell proliferation and cause cell cycle arrest at the G2/M phase, with immunofluorescence staining showing a complete disappearance of intracellular microtubules. nih.gov While these compounds are not identical to this compound, they share a core phenoxy structure, suggesting that this chemical family may have the potential to interact with tubulin.

Furthermore, novel small molecules are being investigated for their ability to inhibit tubulin polymerization. For instance, PTC-028, a structural analog of PTC596, has been shown to directly bind to tubulin and inhibit microtubule polymerization, leading to apoptosis in cancer cells. nih.gov The development of such small-molecule inhibitors highlights the ongoing interest in identifying new compounds that can target microtubule dynamics for therapeutic purposes. nih.govuwa.edu.au

The table below summarizes research on related microtubule-targeting agents:

| Compound Class | Activity | Mechanism of Action | Research Focus |

| Phenoxy Pyridine Derivatives | Anticancer | Microtubule Inhibition | Pancreatic and Breast Cancer nih.gov |

| Phenyl Sulfanyl Pyridine Derivatives | Anticancer | Microtubule Inhibition | Pancreatic and Breast Cancer nih.gov |

| PTC-028 | Anticancer | Tubulin Polymerization Inhibition | Myelodysplastic Syndrome nih.gov |

Research into Ion Channel Modulation (e.g., SLACK Potassium Channels)

Ion channels, such as potassium channels, play a crucial role in cellular physiology, and their modulation can impact various cellular processes. nih.govnih.gov While there is no direct research on the effect of this compound on SLACK (Sequence-Like A-type Potassium channel) potassium channels, the modulation of these channels by small molecules is an area of active investigation.

SLACK channels can be modulated by various factors, including G protein-coupled receptors and protein kinase C. nih.gov For example, the small molecule bithionol (B75329) has been shown to reversibly activate SLACK channels. nih.gov The study of how small molecules interact with and modulate ion channels is critical for understanding their potential therapeutic applications. Given that alterations in ion channel function have been linked to the control of cell migration, shape, and mitosis rates, the investigation of how compounds like this compound might interact with ion channels could be a future research direction. nih.gov

Role of Fluorine Atoms in Modulating Biological Activity and Metabolic Pathways

The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity. nih.gov The two fluorine atoms in the 2 and 6 positions of the phenoxy ring in this compound are expected to significantly influence its properties.

Metabolic Stability: The replacement of hydrogen with fluorine at metabolically labile sites can block cytochrome P450 (P450)-mediated metabolism, thereby increasing the half-life of a compound. nih.gov A facile two-step method involving P450-catalyzed hydroxylation followed by deoxyfluorination has been described to insert fluorine into drug molecules, which in some cases has led to a significant increase in metabolic stability. nih.gov For example, 9-fluororisperidone and 4'-fluorocelecoxib were found to be 16 and 4 times more metabolically stable than their non-fluorinated parent compounds, respectively. nih.gov

Metabolic Pathways: The strong electronegativity of fluorine can alter the metabolic pathways of a compound. nih.gov For instance, the metabolism of per- and polyfluoroalkyl substances (PFAS) is distinct from that of their hydrocarbon counterparts. nih.gov In some cases, metabolism can occur at the fluorine-substituted carbon, leading to the loss of fluorine and the formation of aldehydes. nih.gov The metabolic fate of fluorinated compounds is complex and highly dependent on the specific structure of the molecule. For example, fluoroacetate (B1212596) is metabolically converted to fluorocitrate, a potent inhibitor of mitochondrial aconitase, leading to cellular dysfunction. researchgate.net This highlights how the introduction of fluorine can lead to metabolites with significant biological activity.

The table below outlines the general effects of fluorination on drug properties:

| Feature | Effect of Fluorination | Example |

| Metabolic Stability | Can increase resistance to cytochrome P450 metabolism. | 9-Fluororisperidone is 16 times more stable than risperidone. nih.gov |

| Biological Activity | Can alter binding affinity to targets and lead to active metabolites. | Fluorocitrate, a metabolite of fluoroacetate, inhibits mitochondrial aconitase. researchgate.net |

| Metabolic Pathways | Can lead to alternative metabolic routes, including defluorination. | Metabolism at a fluorine-substituted carbon can yield aldehydes. nih.gov |

Structure Activity Relationship Sar Studies

Influence of Fluorine Substitution on Biological Efficacy and Selectivity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of phenoxyacetate (B1228835) derivatives, fluorine substitution plays a pivotal role in defining their biological profile.

Positional Effects of Difluoro Groups on the Phenoxy Ring

The specific positioning of the two fluorine atoms on the phenoxy ring is a critical determinant of the molecule's biological activity. While direct comparative studies on all positional isomers of difluoro-phenoxyacetate are not extensively available, the principles of positional isomerism are well-established in medicinal chemistry. For instance, research on novel oxazolidinone derivatives demonstrated that different attachment points of a benzotriazole (B28993) substituent led to significant variations in antibacterial potency. nih.gov A linearly attached benzotriazole derivative showed greater in vitro potency compared to its angularly attached counterpart, highlighting that spatial arrangement and electronic effects governed by substituent position are paramount. nih.gov

In another example involving phthalamide (B166641) insecticides, certain positional isomers were isolated during synthesis and their distinct structures were confirmed, implying that different isomers can possess unique biological and physicochemical properties. nih.gov For Ethyl 2-(2,6-difluoro-phenoxy)acetate, the ortho-ortho substitution pattern (positions 2 and 6) significantly influences the molecule's conformation. This steric hindrance can lock the phenoxy ring in a specific orientation relative to the acetate (B1210297) side chain, which can be crucial for fitting into a target protein's binding site. This contrasts with other substitution patterns, such as 2,4- or 3,5-difluoro, which would result in different electronic distributions and three-dimensional shapes, likely leading to altered biological efficacy.

Table 1: Illustrative Example of Positional Isomerism Effect on Antibacterial Activity in Oxazolidinone Analogs (Note: This data is for a different class of compounds and illustrates the principle of positional effects.)

| Compound Structure (Isomer) | In Vitro Potency |

| Linearly Attached Benzotriazole | More Potent |

| Angularly Attached Benzotriazole | Less Potent |

| Data sourced from studies on novel oxazolidinone derivatives, demonstrating the critical role of substituent positioning on biological activity. nih.gov |

Impact of Difluoromethyl (CF2H) Group on Binding Affinity and Hydrogen Bonding

The subject compound, this compound, features two individual fluorine atoms on the aromatic ring. However, it is instructive to consider the potential impact of a difluoromethyl (CF2H) group, a common substituent in medicinal chemistry. The CF2H group is often used as a bioisostere for a hydroxyl or thiol group, but it can also serve as a lipophilic hydrogen bond donor. Unlike the highly electronegative trifluoromethyl (CF3) group, the CF2H group's hydrogen atom is acidic enough to participate in hydrogen bonding.

The substitution of a fluorine atom for a hydroxyl group is particularly significant because fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds. The introduction of a CF2H group would therefore introduce a hydrogen-bond-donating capability not present with simple fluoro substituents, potentially leading to new interactions within a biological target's binding site and altering the compound's binding affinity and selectivity.

Contribution of the Ester Moiety to SAR

Table 2: Effect of Ester Alkyl Chain Length on Antifungal Activity of Dihydroferulic Acid Analogs

| Compound | Alkyl Chain | Growth Inhibition (%) at 5 mM |

| Dihydroferulic acid (DFA) | - | 6.4 |

| DFA methyl ester | Methyl | >98 |

| DFA ethyl ester | Ethyl | >98 |

| DFA propyl ester | Propyl | >98 |

| DFA hexyl ester | Hexyl | 18.8 |

| DFA octyl ester | Octyl | 6.2 |

| DFA decyl ester | Decyl | 2.8 |

| Data shows that short-chain esters are significantly more active, highlighting the importance of the ester moiety in SAR. nih.gov |

Effects of Substituents on the Aromatic Ring and Acetate Linker

Beyond the foundational difluoro substitution, the addition of other groups to the aromatic ring can further modulate biological activity. The introduction of various substituents alters the electronic properties, lipophilicity, and steric profile of the molecule. In studies of related phenoxypyridine pesticides, a bioisostere of diaryl ethers, modifications at different positions of the phenoxy and pyridine (B92270) rings were shown to improve or specify the compound's herbicidal, fungicidal, or insecticidal activity. nih.gov

Similarly, modifications to the acetate linker, for example by introducing substituents on the methylene (B1212753) (-CH2-) bridge, could impact the molecule's flexibility and orientation. Studies on caffeic acid phenethyl ester (CAPE) analogs, where the linker between the two aromatic moieties was altered, demonstrated significant changes in inhibitory activity against the 5-lipoxygenase enzyme. nih.gov This underscores that the entire structure, including the aromatic ring and the linker, must be considered as an integrated system where even small changes can lead to substantial differences in biological effect.

Comparative SAR Studies with Related Phenoxyacetate and Fluoroquinolone Analogues

A comparison between the SAR of phenoxyacetates and that of fluoroquinolones, a major class of antibiotics, reveals fundamental differences in their structural design and mechanism of action. Fluoroquinolones are characterized by a rigid, fused bicyclic quinolone core. mdpi.com Their SAR is heavily dependent on substituents at specific positions, notably the N-1, C-7, and C-8 positions, which influence antibacterial spectrum, potency, and pharmacokinetic properties. mdpi.comresearchgate.net For example, bulky substituents at the C-7 position often enhance activity against Gram-positive bacteria. mdpi.com

In contrast, phenoxyacetates like this compound possess a more flexible diaryl ether linkage. This flexibility allows the molecule to adopt various conformations, and its SAR is governed by the electronic nature of the aromatic substituents and the properties of the linker and ester groups, as discussed previously. While both classes utilize fluorine to enhance potency and metabolic stability, the structural context in which the fluorine atoms are placed leads to different outcomes. The rigid framework of fluoroquinolones provides a well-defined scaffold for interacting with bacterial DNA gyrase, whereas the flexible structure of phenoxyacetates may allow for interaction with a different set of biological targets, such as those found in plants or insects. nih.govsemanticscholar.org

Table 3: Conceptual SAR Comparison: Phenoxyacetates vs. Fluoroquinolones

| Feature | Phenoxyacetates | Fluoroquinolones |

| Core Structure | Flexible diaryl ether linkage | Rigid, fused bicyclic quinolone ring |

| Key SAR Drivers | Substituents on phenoxy ring, nature of ester moiety, linker properties | Substituents at N-1, C-7, C-8 positions |

| Role of Flexibility | High conformational flexibility is key to binding | Rigid scaffold provides a precise 3D structure for target interaction |

| Primary Biological Targets | Varied (e.g., herbicides, insecticides) semanticscholar.orgnih.gov | Bacterial enzymes (DNA gyrase, topoisomerase IV) mdpi.com |

| Role of Fluorine | Enhances metabolic stability and potency | Enhances cell penetration and enzyme inhibition |

Applications in Medicinal Chemistry and Agrochemical Science Research

Research in Pharmaceutical Lead Discovery and Optimization

The incorporation of fluorine atoms into potential drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluorophenoxyacetate scaffold serves as a key structural component in the synthesis of more complex molecules for pharmaceutical research.

The difluorophenoxyacetate moiety is utilized as a reactive intermediate in the synthesis of larger, more complex heterocyclic compounds for drug discovery. A notable example is its use in the creation of substituted pyrido-pyrimidines. In a patented synthesis, Ethyl 2-(2,6-difluorophenoxy)acetate is reacted with a chlorinated pyrido-pyrimidine core in the presence of a base like potassium carbonate. google.com.na This reaction attaches the difluorophenoxy group to the core structure, forming a key intermediate in the development of compounds investigated for their potential as non-steroidal anti-inflammatory drugs. google.com.na This demonstrates the role of the scaffold as a foundational piece in building diverse molecular architectures for identifying new therapeutic agents.

Ethyl 2-(2,6-difluorophenoxy)acetate is considered a fluorinated building block, a class of compounds essential to modern drug discovery. The strategic introduction of fluorine can significantly alter a molecule's physicochemical properties. Researchers utilize building blocks like this to systematically explore the effects of fluorination on a drug candidate's activity and safety profile. The synthesis of this compound and others with similar fluorinated motifs provides medicinal chemists with a toolbox to create novel molecules with potentially improved pharmacological characteristics.

Research in Agrochemical Development

In agricultural science, research on Ethyl 2-(2,6-difluorophenoxy)acetate is centered on its relationship with the phenoxy herbicide class, which has been used for selective weed control for decades.

Derivatives of phenoxyacetic acid are well-known for their herbicidal properties. researcher.life These compounds function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). nih.govclinisciences.com When applied to susceptible broadleaf weeds, these synthetic auxins induce rapid and uncontrolled cell division and elongation, leading to a disruption of normal plant processes. umn.edu This hormonal imbalance causes symptoms such as stem and leaf twisting (epinasty), fused petioles, and ultimately, plant death. umn.edu

The herbicidal action is a result of the overstimulation of auxin-responsive genes. nih.gov While plants can metabolize and regulate natural auxin levels, they are often unable to break down the synthetic versions like the phenoxy acids, leading to their accumulation and the resulting lethal, uncontrolled growth. nih.gov Esters such as Ethyl 2-(2,6-difluorophenoxy)acetate are typically converted within the plant to the corresponding parent acid, which is the active herbicidal agent. The presence and position of halogen atoms, such as fluorine, on the phenyl ring are known to be critical for the compound's biological activity. researcher.life

Table 1: Mechanism of Action of Phenoxy Herbicides

| Step | Description |

|---|---|

| 1. Absorption | The herbicide is absorbed primarily through the foliage of the weed. umn.edu |

| 2. Translocation | It moves within the plant's vascular system (xylem and phloem) to areas of new growth. umn.edu |

| 3. Mimicry | The compound mimics the natural plant hormone auxin (IAA) but resists metabolic breakdown. nih.govclinisciences.com |

| 4. Overstimulation | It binds to auxin receptors, causing an over-expression of growth-promoting genes. nih.gov |

| 5. Uncontrolled Growth | The plant undergoes rapid, unsustainable cell division and elongation, leading to tissue damage and disruption of transport processes. umn.edu |

| 6. Plant Death | The uncontrolled growth ultimately leads to the death of the susceptible broadleaf plant. |

The primary pesticidal application investigated for phenoxyacetate (B1228835) derivatives is their use as herbicides for controlling weeds. Historical military research has evaluated various phenoxyacetate esters, including related fluorinated compounds like butyl 2,4-difluorophenoxyacetate, for their effectiveness as plant growth inhibitors and defoliants. scribd.com The term "pesticide" encompasses herbicides, insecticides, and fungicides. However, the mechanism of action for phenoxyacetates is specific to plant hormonal pathways, and research has predominantly focused on this herbicidal (plant-killing) potential rather than on significant insecticidal or fungicidal activities.

Phenoxyacetic acids are, by their nature, plant growth regulators. clinisciences.com At sublethal concentrations, they can influence plant development, while at higher concentrations, they act as herbicides. clinisciences.com Research has demonstrated their ability to affect various growth processes. For instance, applications of phenoxyacetic acids can be used as pre-emergence treatments to inhibit the germination and growth of weed seeds in soil, thereby regulating the weed population in crops like cereals without harming the desired crop. core.ac.uk The disruption of hormonal balance caused by these synthetic auxins is the core of their regulatory effect, which can be harnessed for either growth modulation or selective plant destruction.

Table 2: Investigated Plant Growth Regulation Effects

| Application Area | Effect | Outcome |

|---|---|---|

| Weed Control | Acts as a synthetic auxin, causing lethal overgrowth in broadleaf plants. umn.edu | Selective elimination of weeds from crops (e.g., cereals, lawns). |

| Pre-emergence | Inhibits germination of weed seeds in soil. core.ac.uk | Prevents weed emergence, protecting newly planted crops. |

| Abnormal Growth | Induces symptoms like epinasty, petiole fusion, and malformed leaves. umn.edu | Indicator of exposure and mechanism of action. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,3,6-trichlorobenzoic acid |

| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) |

| 2,4-dichlorophenoxyacetic acid (2,4-D) |

| 2-methyl-4-chlorophenoxyacetic acid (MCPA) |

| Butyl 2,4-difluorophenoxyacetate |

| Ethyl 2-(2,6-difluorophenoxy)acetate |

| Indole-3-acetic acid (IAA) |

| Indolebutyric acid (IBA) |

| Naphthalene acetic acid (NAA) |

Future Directions and Emerging Research Perspectives

Exploration of Chemoenzymatic and Biocatalytic Approaches in Synthesis

Traditional chemical synthesis methods, while effective, can sometimes be energy-intensive and generate significant waste. researchgate.net The principles of green chemistry are encouraging a shift towards more sustainable methodologies, with chemoenzymatic and biocatalytic approaches at the forefront.

Biocatalysis with Lipases:

Lipases are remarkably versatile enzymes that can catalyze esterification reactions with high selectivity under mild conditions. researchgate.netchemrxiv.org The use of immobilized lipases, such as Candida antarctica lipase B (CAL-B), has shown great success in the synthesis of various acetate (B1210297) esters. researchgate.netnih.gov These enzymatic methods offer several advantages, including enhanced stability, selectivity, and the potential for catalyst reuse over multiple cycles. researchgate.netnih.gov Research is moving towards optimizing reaction parameters like solvent, temperature, and enzyme loading to maximize conversion rates and enantioselectivity for the synthesis of chiral drug intermediates. chemrxiv.org The application of lipases in non-aqueous media is particularly relevant for the synthesis of aryloxyacetates, providing an eco-friendly alternative to conventional chemical routes.

Fluorinase-Mediated Synthesis:

A groundbreaking area of research involves the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds. rsc.org A chemoenzymatic strategy has been developed for producing [¹⁸F]-fluoroacetate, where a fluorinase enzyme first creates 5′-[¹⁸F]-fluoro-5′-deoxyadenosine from S-adenosyl-L-methionine (SAM) and [¹⁸F]-fluoride. rsc.org This intermediate is then chemically converted to the final product. rsc.org While this specific application is for a radiolabeled analog, it demonstrates the potential of integrating enzymatic fluorination into synthetic pathways for creating complex fluorinated molecules, which could be adapted for scaffolds like Ethyl 2-(2,6-difluoro-phenoxy)acetate.

Another innovative strategy involves engineering hybrid enzymes. By exchanging the native acyltransferase (AT) domain of a polyketide synthase (PKS) with a more tolerant domain from a fatty acid synthase (FAS), researchers have created a hybrid enzyme capable of incorporating fluorinated building blocks like fluoromalonyl-CoA into complex molecular scaffolds. nih.govnih.gov This approach opens the door to biosynthetically producing novel fluorinated natural product derivatives. nih.gov

| Enzymatic Approach | Enzyme Example | Potential Application in Synthesis | Key Advantages |

| Biocatalytic Esterification | Candida antarctica lipase B (CAL-B) | Synthesis of the ethyl ester group from the corresponding phenoxyacetic acid. | High selectivity, mild reaction conditions, enzyme reusability. researchgate.netnih.gov |

| Enzymatic Fluorination | Fluorinase | Introduction of fluorine atoms onto the aromatic ring or acetate moiety. | High regioselectivity for C-F bond formation. rsc.org |

| Hybrid Enzyme Systems | Polyketide-Synthase/Fatty-Acid-Synthase (PKS/FAS) Hybrid | Biosynthesis of complex fluorinated scaffolds by incorporating fluorinated extender units. | Access to novel fluorinated compounds not easily made by traditional synthesis. nih.govnih.gov |

Advanced Spectroscopic Techniques for Dynamic Conformational Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For a relatively flexible molecule like this compound, understanding its dynamic behavior in solution is crucial for rationalizing its interaction with biological targets.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR):

¹⁹F NMR is a powerful and highly sensitive technique for studying fluorinated compounds. wikipedia.org The ¹⁹F nucleus has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly receptive to NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range (around 800 ppm), which provides excellent signal dispersion and sensitivity to the local electronic environment. wikipedia.orgoxinst.com This sensitivity makes ¹⁹F NMR an ideal probe for detecting conformational changes, binding events, and intermolecular interactions. biophysics.orgnih.gov For this compound, ¹⁹F NMR can be used to study the orientation of the difluorophenoxy ring relative to the acetate side chain and how this conformation changes in different solvent environments or upon binding to a target protein. biophysics.orgnih.gov

Complementary Spectroscopic and Computational Methods:

While powerful, no single technique can provide a complete picture of a molecule's conformational landscape. An integrated approach combining multiple spectroscopic methods with computational modeling is often the most effective strategy. diva-portal.org Techniques such as Circular Dichroism (CD) can provide information about changes in secondary structure, while intrinsic tryptophan fluorescence and 1-anilino-8-naphthalenesulfonate (ANS) spectroscopy can detect the exposure of hydrophobic regions upon ligand binding. nih.gov

These experimental data can be used in conjunction with Molecular Dynamics (MD) simulations to generate and validate conformational ensembles. diva-portal.org This combined approach allows researchers to identify the most populated conformations in solution and understand which of these are selected upon binding to a biological target, a concept known as "conformational selection." diva-portal.org

| Technique | Information Gained | Relevance to this compound |

| ¹⁹F NMR | Highly sensitive to local electronic environment, conformational changes, binding events. wikipedia.orgbiophysics.org | Probing the dynamic orientation of the difluorophenyl ring and its interaction with biological targets. |

| Circular Dichroism (CD) | Changes in secondary and tertiary structure of a target protein upon binding. nih.gov | Determining how the compound affects the overall structure of its biological target. |

| Fluorescence Spectroscopy | Exposure of hydrophobic regions, changes in protein stability. nih.gov | Characterizing the binding interface and the stability of the compound-target complex. |

| Molecular Dynamics (MD) Simulations | Prediction of conformational ensembles and dynamic behavior in solution. diva-portal.org | Building a theoretical model of the compound's flexibility and identifying low-energy, biologically relevant conformations. |

Integration of Artificial Intelligence and Machine Learning in Predictive SAR and Drug Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. precedenceresearch.com These computational tools can analyze vast datasets to identify patterns and build predictive models for structure-activity relationships (SAR).

Predictive Modeling (QSAR):

De Novo Drug Design:

Beyond predictive modeling, generative AI models can be used for de novo drug design. These algorithms can learn the underlying principles of molecular design from existing data and generate novel molecular structures that are optimized for a specific biological target and desired property profile. This approach could be used to design novel difluorophenoxyacetate scaffolds with improved efficacy, selectivity, and pharmacokinetic properties. researchgate.netikprress.org The integration of AI is expected to streamline the entire drug discovery pipeline, from hit identification to lead optimization. precedenceresearch.com

Investigation of Novel Biological Targets for Difluorophenoxyacetate Scaffolds

The phenoxyacetic acid framework is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.govresearchgate.net Derivatives have shown diverse therapeutic activities, including anti-inflammatory, anti-cancer, and anti-mycobacterial effects. nih.govresearchgate.netnih.gov This existing body of research provides a strong foundation for exploring new biological targets for this compound and its analogs.

Potential Therapeutic Areas:

Anti-inflammatory Agents: Many phenoxyacetic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.gov Future research could evaluate difluorophenoxyacetate scaffolds for their selectivity towards COX-2, which could lead to potent anti-inflammatory agents with a reduced risk of gastrointestinal side effects. nih.gov

Oncology: The phenoxy group is a key component in certain anticancer agents, such as sorafenib analogues that target hepatocellular carcinoma. mdpi.com The difluorophenoxyacetate scaffold could be explored for its potential to inhibit cancer-related targets like protein kinases or induce apoptosis in cancer cells. nih.govmdpi.com

Antimicrobial Agents: Phenoxy acetic acid analogs have demonstrated promising activity against M. tuberculosis, suggesting that this scaffold could be a starting point for the development of new anti-tubercular drugs. nih.govresearchgate.net

The introduction of the two fluorine atoms on the phenyl ring is a key structural feature. Fluorine can alter the electronic properties (pKa) of the molecule, enhance its metabolic stability by blocking sites of oxidation, and improve its binding affinity to target proteins through favorable intermolecular interactions. nih.gov These properties make the difluorophenoxyacetate scaffold an attractive candidate for development across multiple therapeutic areas.

Green Chemistry Approaches in the Synthesis of Fluorinated Aryloxyacetates

The synthesis of pharmaceuticals and fine chemicals is increasingly being guided by the principles of green chemistry, which aim to minimize environmental impact. tandfonline.comdovepress.com This involves using safer solvents, reducing waste, and improving energy efficiency.

Sustainable Synthetic Methods:

Microwave-Assisted Synthesis: The synthesis of aryloxyacetates via Williamson's ether synthesis can be significantly accelerated using microwave irradiation. researchgate.net This technique often leads to higher yields in much shorter reaction times compared to conventional heating methods. researchgate.net

Solvent Selection: The choice of solvent is a critical aspect of green chemistry. Efforts are being made to replace less-preferred dipolar aprotic and ethereal solvents with more sustainable alternatives. acs.org For the synthesis of aryloxyacetates, exploring greener solvent options or even solvent-free reaction conditions can drastically reduce the environmental footprint of the process. researchgate.netresearchgate.net

Catalysis: The development of novel catalysts can improve the efficiency and sustainability of synthetic routes. For example, palladium-catalyzed carbonylation of benzyl acetate derivatives offers a halogen-free and base-free method for producing alkyl arylacetates. rsc.org Similarly, new methods for synthesizing sulfonyl fluorides using non-toxic reagents and producing only benign salts as byproducts represent a significant advance in green fluorine chemistry. eurekalert.orgsciencedaily.com

By embracing these green chemistry principles, the synthesis of this compound and other fluorinated aryloxyacetates can be made more efficient, cost-effective, and environmentally responsible. tandfonline.comdovepress.com

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-(2,6-difluoro-phenoxy)acetate to maximize yield?

Methodological Answer: The synthesis typically involves esterification of 2,6-difluorophenoxyacetic acid with ethanol under acidic catalysis. Key variables include:

- Catalyst selection : Sulfuric acid is commonly used (e.g., 1 ml conc. H₂SO₄ per 0.01 moles of acid, as in analogous syntheses ).

- Reaction time : Reflux for 4–6 hours ensures complete esterification.

- Purification : Recrystallization from ethanol or aqueous workup (ice-water precipitation) improves purity.

- Yield optimization : Adjusting molar ratios (e.g., excess ethanol) and controlling temperature (70–80°C) minimizes side reactions.

Q. What spectroscopic techniques are recommended for initial characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify fluorine-coupled splitting patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, ethyl group at δ 1.2–4.2 ppm) .

- FTIR : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and C-O-C stretching at 1250 cm⁻¹ .

- GC-MS : Verify molecular ion ([M⁺]) at m/z 244 and fragment peaks (e.g., loss of ethoxy group at m/z 199) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

- Multi-technique validation : Cross-validate NMR/FTIR with X-ray crystallography (e.g., SHELXL refinement ).

- Computational modeling : Use density functional theory (DFT) to simulate NMR shifts or IR spectra for comparison .

- High-resolution MS : Confirm exact mass (e.g., HRMS-ESI for [M+Na]⁺ at m/z 267.0) to rule out impurities .

Example Workflow:

Solve crystal structure using SHELXD .

Refine with SHELXL, comparing bond lengths/angles to DFT predictions .

Reconcile discrepancies (e.g., rotational conformers) via variable-temperature NMR.

Q. How to design experiments for studying structure-activity relationships (SAR) in biological systems?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replacing fluorine with chlorine or varying ester groups) .

- In vitro assays : Test inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based assays .

- Computational docking : Map electrostatic potentials (e.g., using AutoDock Vina) to predict binding affinities .